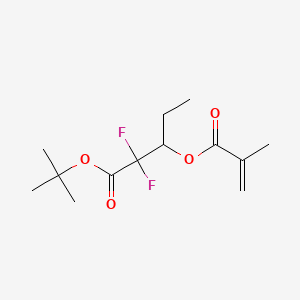

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Vue d'ensemble

Description

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is a chemical compound with the molecular formula C₁₃H₂₀F₂O₄ and a molecular weight of 278.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methacryloyloxy group attached to a pentanoate backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-pentanoic acid with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure . The product is then subjected to rigorous purification processes, including distillation and chromatography, to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s methacryloyloxy group allows it to participate in polymerization reactions, forming stable polymers . The fluorine atoms enhance the compound’s stability and resistance to chemical degradation . In biological systems, the compound can form complexes with proteins and other biomolecules, potentially altering their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 2,2-difluoro-3-(acryloyloxy)pentanoate: Similar structure but with an acryloyloxy group instead of a methacryloyloxy group.

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)butanoate: Similar structure but with a butanoate backbone instead of a pentanoate backbone.

Uniqueness

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is unique due to its specific combination of a methacryloyloxy group and a pentanoate backbone, which imparts distinct chemical and physical properties . The presence of fluorine atoms enhances its stability and resistance to chemical degradation, making it suitable for various applications in research and industry .

Activité Biologique

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is a fluorinated methacrylate ester with significant potential in polymer chemistry and materials science. Its unique structure, featuring a tert-butyl group and two fluorine atoms, suggests enhanced thermal stability and chemical resistance, making it a valuable compound for various applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction conditions must be optimized to ensure high yield and purity, controlling parameters such as temperature and reaction time to minimize side reactions .

The biological activity of this compound is primarily linked to its role in polymerization processes. Upon exposure to heat or light, it can undergo radical initiation leading to polymerization. This results in the formation of cross-linked networks that enhance the mechanical strength and thermal resistance of the resultant materials .

Toxicity and Biocompatibility

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity. For instance, studies on related fluorinated compounds have shown that while some may possess low acute toxicity (e.g., LD50 values), others can exhibit significant cytotoxic effects depending on their structural properties . The Ames test indicates that this compound is not AMES toxic, suggesting a lower risk for mutagenicity .

Application in Polymer Chemistry

A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability and mechanical properties of the materials. The fluorinated structure enhances resistance to solvents and environmental degradation, making it suitable for applications in coatings and adhesives .

Biocompatibility Assessments

In vitro studies assessing the biocompatibility of fluorinated methacrylates have shown promising results. For example, when tested on various cell lines, these compounds exhibited minimal cytotoxicity at low concentrations while promoting cell adhesion and proliferation at optimal doses . This suggests potential uses in biomedical applications such as drug delivery systems or tissue engineering scaffolds.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Toxicity Level | Biocompatibility | Application Area |

|---|---|---|---|---|

| This compound | 278.30 g/mol | Low | High | Polymer Chemistry |

| 2-Methylpropyl carbamate tert-butyl ester | 327.14 g/mol | Moderate | Moderate | Pharmaceutical Intermediates |

| 2,4-Di-tert-butylphenol | 250.38 g/mol | High | Low | Antioxidant Applications |

Propriétés

IUPAC Name |

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENAGIXOIHEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733251 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092693-73-6 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.